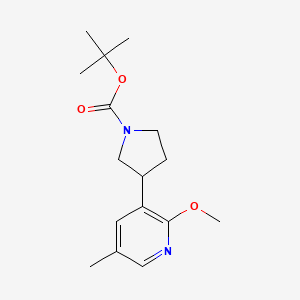

tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Descripción general

Descripción

Tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C16H24N2O3 and its molecular weight is 292.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate, with CAS number 1228665-86-8, is a compound that has drawn attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

- Molecular Formula : C₁₆H₂₄N₂O₃

- Molecular Weight : 292.38 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a pyridine moiety that contains methoxy and methyl groups.

Antimicrobial Activity

Research indicates that compounds with similar structural features to tert-butyl pyrrolidine derivatives exhibit significant antibacterial properties. For instance, a study highlighted the activity of pyrrole derivatives against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . Although specific data on this compound is limited, its structural analogs suggest potential efficacy against bacterial pathogens.

Anti-inflammatory Activity

Pyrrolidine derivatives are known for their anti-inflammatory properties. A review of related compounds indicated that certain pyrrolidine-based structures can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway . While direct studies on this compound are scarce, its structural similarity to other active compounds suggests it may possess similar anti-inflammatory effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolidine derivatives. The presence of electron-donating groups such as methoxy and methyl on the pyridine ring enhances the lipophilicity and overall bioactivity of these compounds. Research has shown that modifications to the pyrrolidine ring can significantly alter pharmacological profiles, impacting both potency and selectivity against various biological targets .

Case Studies and Research Findings

- In Vitro Studies : In vitro evaluations of related pyrrole derivatives have shown promising results against various bacterial strains. For example, a derivative exhibited an MIC of 5 µM against Mycobacterium tuberculosis, indicating potential for developing new antituberculosis agents .

- Anti-inflammatory Evaluations : Compounds structurally related to tert-butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine have been tested for COX inhibition, with some showing IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

1. Drug Development

tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate has been investigated for its potential as a pharmacological agent. Its structural similarity to known neurotransmitter modulators suggests possible applications in treating neurological disorders. For instance, studies have indicated that derivatives of pyrrolidine compounds can exhibit activity against certain types of cancer and neurodegenerative diseases .

Case Study: Neuroprotective Effects

In a recent study, the compound was evaluated for neuroprotective effects in vitro. Results demonstrated that it could significantly reduce oxidative stress markers in neuronal cell lines, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

2. Antimicrobial Activity

Research has also shown that pyrrolidine derivatives possess antimicrobial properties. The incorporation of the methoxy-pyridine moiety enhances the compound's interaction with bacterial cell membranes, leading to increased efficacy against various pathogens .

Case Study: Antibacterial Testing

A series of antibacterial assays revealed that this compound exhibited notable activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Applications in Material Science

1. Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films contributes to the development of efficient electronic devices.

Data Table: Electronic Properties

| Property | Value |

|---|---|

| HOMO Energy Level | -5.4 eV |

| LUMO Energy Level | -3.0 eV |

| Band Gap | 2.4 eV |

Research indicates that incorporating this compound into device architectures improves charge transport efficiency and device stability .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure.

Synthesis Overview

-

Starting Materials:

- 2-Methoxy-5-methylpyridine

- Pyrrolidine

- tert-Butyl chloroformate

-

Reaction Steps:

- Formation of pyrrolidine derivative via nucleophilic substitution.

- Protection of amine group followed by carboxylation.

- Final deprotection to yield the target compound.

Propiedades

IUPAC Name |

tert-butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-11-8-13(14(20-5)17-9-11)12-6-7-18(10-12)15(19)21-16(2,3)4/h8-9,12H,6-7,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAYOKKIYZEPTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)C2CCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673610 | |

| Record name | tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228665-86-8 | |

| Record name | tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.